![molecular formula C14H15N5O3S B2932354 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1021082-24-5](/img/structure/B2932354.png)
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is an intriguing compound in the realm of organic chemistry. This triazolopyridazin derivative is noted for its complex structure, combining a triazole ring and a pyridazine ring, linked with an ether bond to a methanesulfonamide group. Its structural uniqueness makes it a subject of interest for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic reactions. Starting from a substituted aniline, cyclization reactions can form the triazolopyridazine core. The methanesulfonamide group is then introduced through a nucleophilic substitution reaction, using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis requires optimization for large-scale production. This involves high-yield reactions under mild conditions, ensuring purity and minimizing by-products. Continuous-flow reactors and process automation can be implemented to streamline the synthesis, making it more efficient and scalable.
化学反应分析
Types of Reactions It Undergoes
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is reactive towards various chemical transformations:
Oxidation: : This compound can be oxidized, especially at the methanesulfonamide group, leading to sulfonic acids.
Reduction: : It undergoes reduction reactions primarily at the aromatic rings and nitrogen atoms, potentially leading to partially hydrogenated derivatives.
Common Reagents and Conditions Used in These Reactions
Typical reagents include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: : Ammonia or amines for substitution reactions, often facilitated by catalytic conditions or under high temperatures.
Major Products Formed from These Reactions
Products vary widely based on reaction conditions but include:
Oxidized derivatives: : Sulfonic acids and their salts.
Reduced products: : Partially hydrogenated triazolopyridazine derivatives.
Substituted compounds: : Various N-alkylated or arylated methanesulfonamides.
科学研究应用
Chemistry
In chemistry, this compound is utilized as a building block for designing more complex molecules. Its unique structure facilitates the study of electronic effects and steric interactions in heterocyclic chemistry.
Biology
Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors, due to the triazolopyridazine framework's ability to interact with active sites of enzymes.
Medicine
In medicinal research, it shows promise as a lead compound for developing drugs targeting specific pathways. Its multifunctionality allows for binding to various biological targets, making it a candidate in drug design and discovery.
Industry
Industrial applications include its use as a precursor for agrochemicals and functional materials, owing to its stability and reactivity under various conditions.
作用机制
Molecular Targets and Pathways Involved
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide primarily acts by interacting with enzyme active sites or receptor proteins. The triazolopyridazine core can mimic natural substrates, thereby inhibiting enzymatic activities or modulating receptor functions. This interaction typically involves hydrogen bonding, hydrophobic interactions, and occasionally covalent bonding.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other triazolopyridazine derivatives, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is distinguished by its methanesulfonamide group, which adds a new dimension of chemical reactivity and biological activity.
List of Similar Compounds
N-(2-(4-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
N-(2-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)methanesulfonamide
N-(2-(5-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)oxy)ethyl)methanesulfonamide
These compounds share similar core structures but differ in the positioning of substituents, leading to variations in their reactivity and applications.
Hope you found that deep dive into the science of this compound enlightening
属性
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-23(20,21)15-9-10-22-13-8-7-12-16-17-14(19(12)18-13)11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGAZSZCSXTPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)
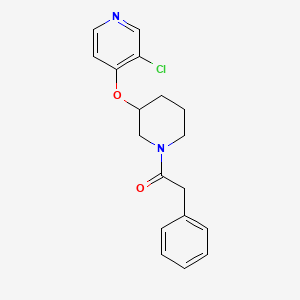
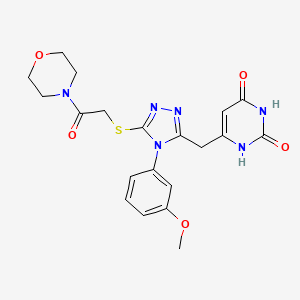

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)
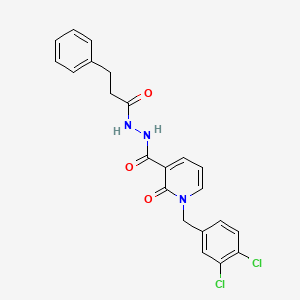
![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)
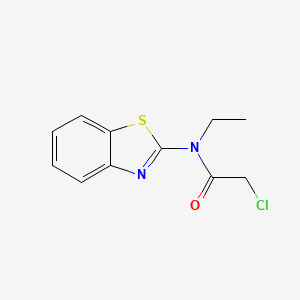
![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)
![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)
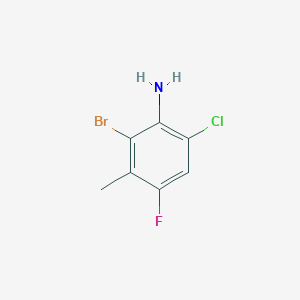
![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)
